3,4-MDMA-d3 (hydrochloride)
3,4-MDMA-d3 (hydrochloride)
3,4-MDMA-d3 (hydrochloride) (Item No. 15822) is intended for use as an internal standard for the quantification of 3,4-MDMA (Item Nos. ISO60190 | 13971) by GC- or LC-mass spectrometry. 3,4-MDMA is an analytical reference standard that is structurally categorized as an amphetamine. Also known as /'ecstasy,/' it is a euphoric entactogen that is illegal in most countries and is regulated (Schedule I) in the United States. It inhibits transporters for noradrenaline and serotonin (IC50s = 6.6 and 34.8 μM, respectively) and blocks the uptake of dopamine (IC50 = 0.48 μM). This neurotoxic compound, unlike typical amphetamines, suppresses locomotor activity in animals at both low and high doses. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1219794-60-1
VCID:
VC0159311
InChI:
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3;
SMILES:
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl
Molecular Formula:
C11H16ClNO2
Molecular Weight:
232.722
3,4-MDMA-d3 (hydrochloride)
CAS No.: 1219794-60-1
Reference Standards
VCID: VC0159311
Molecular Formula: C11H16ClNO2
Molecular Weight: 232.722
CAS No. | 1219794-60-1 |
---|---|
Product Name | 3,4-MDMA-d3 (hydrochloride) |
Molecular Formula | C11H16ClNO2 |
Molecular Weight | 232.722 |
IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3; |
Standard InChIKey | LUWHVONVCYWRMZ-MUTAZJQDSA-N |
SMILES | CC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
Description | 3,4-MDMA-d3 (hydrochloride) (Item No. 15822) is intended for use as an internal standard for the quantification of 3,4-MDMA (Item Nos. ISO60190 | 13971) by GC- or LC-mass spectrometry. 3,4-MDMA is an analytical reference standard that is structurally categorized as an amphetamine. Also known as /'ecstasy,/' it is a euphoric entactogen that is illegal in most countries and is regulated (Schedule I) in the United States. It inhibits transporters for noradrenaline and serotonin (IC50s = 6.6 and 34.8 μM, respectively) and blocks the uptake of dopamine (IC50 = 0.48 μM). This neurotoxic compound, unlike typical amphetamines, suppresses locomotor activity in animals at both low and high doses. This product is intended for research and forensic applications. |
Synonyms | 3,4-Methylenedioxymethylamphetamine-d3 |
Reference | 1.Chakraborty, K.,Neogi, R., and Basu, D. Club drugs: Review of the “rave” with a note of concern for the Indian scenario. Indian Journal of Medical Research 133, 594-604 (2011). |
PubChem Compound | 71750315 |
Last Modified | Nov 11 2021 |
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